1-Bromo-5-nitrophthalazine

Catalog No.
S12226879
CAS No.
M.F
C8H4BrN3O2
M. Wt
254.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-5-nitrophthalazine

Product Name

1-Bromo-5-nitrophthalazine

IUPAC Name

1-bromo-5-nitrophthalazine

Molecular Formula

C8H4BrN3O2

Molecular Weight

254.04 g/mol

InChI

InChI=1S/C8H4BrN3O2/c9-8-5-2-1-3-7(12(13)14)6(5)4-10-11-8/h1-4H

InChI Key

UTAXPQPCRLECTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=NC=C2C(=C1)[N+](=O)[O-])Br

1-Bromo-5-nitrophthalazine is a chemical compound that belongs to the class of phthalazine derivatives, characterized by a bicyclic structure containing two fused aromatic rings. The presence of both bromine and nitro substituents on the phthalazine ring significantly influences its chemical properties and reactivity. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

The reactivity of 1-Bromo-5-nitrophthalazine can be understood through its electrophilic substitution reactions, which are common for aromatic compounds. The bromine atom serves as an activating group, facilitating further electrophilic substitutions. Key reactions include:

  • Electrophilic Aromatic Substitution: The nitro group is a deactivating substituent, which affects the regioselectivity of further substitutions. For example, when treated with electrophiles like alkyl halides or acyl chlorides, the compound may undergo Friedel-Crafts reactions, although conditions must be optimized to account for the deactivation caused by the nitro group.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution, especially when strong nucleophiles are used under suitable conditions.

Research into the biological activity of 1-Bromo-5-nitrophthalazine is limited but suggests potential pharmacological properties. Compounds with similar structures have been studied for their antimicrobial and anticancer activities. The nitro group may contribute to the compound's ability to interact with biological targets, possibly through redox cycling or formation of reactive intermediates.

The synthesis of 1-Bromo-5-nitrophthalazine typically involves several steps:

  • Formation of Phthalazine: Starting from phthalic anhydride or phthalic acid, phthalazine can be synthesized through cyclization reactions involving hydrazine derivatives.
  • Bromination: The introduction of the bromine atom can be achieved using brominating agents such as bromine in the presence of a catalyst or under UV light.
  • Nitration: The nitro group can be introduced via electrophilic nitration using a mixture of concentrated nitric and sulfuric acids. Careful control of reaction conditions is necessary to avoid over-nitration.

These steps may require optimization depending on the desired yield and purity of the final product.

1-Bromo-5-nitrophthalazine has several potential applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Material Science: Its unique structure may lend itself to applications in dye chemistry or as a building block for polymer synthesis.

1-Bromo-5-nitrophthalazine shares structural similarities with several other compounds in the phthalazine family and related nitrogen-containing heterocycles. Notable comparisons include:

Compound NameStructure FeaturesUnique Properties
PhthalazineTwo fused benzene ringsBasic structure without substituents
5-NitrophthalazineNitro group at position 5Increased polarity and potential biological activity
1-Bromo-2-nitrophthalazineBromine at position 1, nitro at position 2Different regioselectivity in reactions
2-AminophthalazineAmino group at position 2Enhanced solubility and potential biological activity

These compounds illustrate variations in substitution patterns that can significantly affect their reactivity and biological properties. The unique combination of a bromine atom and a nitro group in 1-Bromo-5-nitrophthalazine positions it distinctly within this chemical landscape, potentially influencing its utility in various applications.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

252.94869 g/mol

Monoisotopic Mass

252.94869 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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